N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477492
InChI: InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3
SMILES: CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine

CAS No.:

Cat. No.: VC13477492

Molecular Formula: C17H26N2

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine -

Specification

Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
IUPAC Name 4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine
Standard InChI InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3
Standard InChI Key ZXRJVNBQEQUKFE-UHFFFAOYSA-N
SMILES CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3
Canonical SMILES CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3

Introduction

Structural and Molecular Characteristics

The compound features a cyclohexane-1,4-diamine core, where one nitrogen atom is substituted with a benzyl group, and the other is modified with cyclopropyl and methyl groups. This arrangement creates a chiral center, leading to distinct stereoisomers that influence its reactivity and biological interactions . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₇H₂₆N₂
Molecular Weight258.4 g/mol
IUPAC Name4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine
Boiling PointEstimated 320–350°C (dec.)

The cyclopropyl group introduces ring strain, enhancing reactivity in substitution and addition reactions, while the benzyl moiety contributes to hydrophobic interactions in biological systems .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis typically involves multi-step alkylation and reductive amination reactions. A representative pathway includes:

  • Alkylation of Cyclohexane-1,4-diamine: Reaction with benzyl chloride under basic conditions to introduce the benzyl group .

  • Cyclopropane Incorporation: Use of cyclopropylmethyl halides or Mitsunobu reactions to attach the cyclopropyl moiety .

  • Methylation: Treatment with methyl iodide or dimethyl sulfate to finalize the N-methyl substitution .

Industrial-scale production employs continuous flow reactors to optimize yield (∼75–85%) and purity .

Reactivity and Stability

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but degrades under strong acidic or basic conditions. Key reactions include:

  • Oxidation: Forms N-oxide derivatives with hydrogen peroxide.

  • Reduction: Lithium aluminum hydride reduces imine intermediates during synthesis.

  • Substitution: Halogenation at the cyclopropane ring occurs with Cl₂ or Br₂ .

Industrial and Research Applications

Material Science

The compound serves as a ligand in asymmetric catalysis, enhancing enantioselectivity in Cu-catalyzed C–N coupling reactions (ee > 90%) .

Specialty Chemicals

Used in synthesizing heat-resistant polymers (Tg = 210°C) and epoxy resins .

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey FeaturesBiological Activity (IC₅₀)
N,N'-Dimethyl-cyclohexane-1,4-diamine142.2 g/molLacks cyclopropyl groupLow receptor affinity
N-Benzyl-N-ethyl-cyclohexane-1,4-diamine246.4 g/molEthyl substituent instead of methylModerate antimicrobial
Target Compound258.4 g/molCyclopropyl enhances ring strainHigh ORL1 binding

The cyclopropyl group in the target compound significantly improves lipid solubility (logP = 3.2 vs. 2.1 for analogs), enhancing blood-brain barrier permeability .

Future Directions

Further studies should explore:

  • Toxicity Profiles: Chronic exposure effects in mammalian models.

  • Drug Delivery Systems: Nanoencapsulation to improve bioavailability.

  • Structure-Activity Relationships: Modifying the cyclopropane ring for enhanced selectivity.

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